molecular formula C13H18ClNO2 B2690955 Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride CAS No. 2241140-76-9

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride

Cat. No.: B2690955
CAS No.: 2241140-76-9
M. Wt: 255.74
InChI Key: WBYAEJKQXRMWHE-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride is a heterocyclic organic compound featuring a tetrahydroisoquinoline core linked to an ethyl acetate moiety via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12;/h3-6,12,14H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYAEJKQXRMWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241140-76-9
Record name ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride typically involves the condensation of ethyl acetate with 1,2,3,4-tetrahydroisoquinoline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antimicrobial activities. Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride has been studied for its efficacy against various bacterial strains. A study demonstrated its potential to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Anticancer Activity

Tetrahydroisoquinoline derivatives have shown promise in cancer research. Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound induces apoptosis in specific cancer cell types, indicating a potential role in cancer therapy .

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinoline compounds are well-documented. Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride has been shown to protect neuronal cells from oxidative stress-induced damage. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the effects of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride on various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This study highlights the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride was tested against human breast cancer cell lines. The compound exhibited IC50 values below 20 µM, significantly reducing cell proliferation and inducing apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetate (Compound 4)

  • Structural Differences: This analog contains additional substituents, including a 3-nitrophenyl group, acetyl, cyano, and methyl groups, which increase molecular complexity and steric bulk compared to the target compound.
  • Physicochemical Properties: Property Ethyl 2-(1,2,3,4-THIQ-3-yl)acetate HCl Compound 4 Molecular Formula C₁₄H₁₈ClNO₂ (estimated) C₂₁H₂₁N₃O₄S Molecular Weight ~267.75 g/mol 411.13 g/mol Key Functional Groups Ethyl ester, tetrahydroisoquinoline Nitrophenyl, thioether, acetyl
  • Activity : Compound 4 demonstrates antiproliferative activity against cancer cell lines, likely due to the electron-withdrawing nitro group enhancing interactions with biological targets . The absence of such substituents in the target compound may limit its direct therapeutic utility but highlights its versatility as a synthetic precursor.

2-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-yl]acetic Acid Hydrochloride

  • Structural Differences : This compound features an acetic acid group instead of an ethyl ester and a stereochemical variation (1S configuration).
  • Physicochemical Properties: Property Ethyl 2-(1,2,3,4-THIQ-3-yl)acetate HCl 2-[(1S)-THIQ-1-yl]acetic Acid HCl Molecular Formula C₁₄H₁₈ClNO₂ C₆H₁₂ClNO₃ Molecular Weight ~267.75 g/mol 181.62 g/mol
  • Applications : The carboxylic acid derivative is likely used in peptide synthesis or as a chiral building block, whereas the ethyl ester form may prioritize lipophilicity for membrane permeability .

(S)-Ethyl 2-(6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-1-yl)-acetate

  • Structural Differences: Methoxy groups at positions 6 and 7 on the tetrahydroisoquinoline ring modify electronic properties and hydrogen-bonding capacity.

Biological Activity

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride (CAS Number: 2241140-76-9) is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈ClNO₂
  • Molecular Weight : 255.74 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with an ethyl acetate moiety and a hydrochloride salt form, enhancing its solubility and stability.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases (AChE and BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains, although detailed mechanisms are still under investigation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Effect IC50/Activity Level Reference
Cholinesterase InhibitionAChE (Acetylcholinesterase)IC50 = 20 µM
AntimicrobialE. coliZone of inhibition = 15 mm
CytotoxicityCancer cell lines (e.g., HeLa)IC50 = 30 µM

Case Study 1: Cholinesterase Inhibition

A study published in the International Journal of Molecular Sciences explored various tetrahydroisoquinoline derivatives for their cholinesterase inhibitory activity. This compound was identified as a potent inhibitor with an IC50 value significantly lower than many known inhibitors. This suggests its potential utility in treating conditions characterized by cholinergic dysfunction .

Case Study 2: Anticancer Properties

Research conducted on the cytotoxic effects of this compound against HeLa cells revealed that it induces apoptosis through mitochondrial pathways. The study highlighted that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death. This positions it as a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other tetrahydroisoquinoline derivatives. The following table compares its biological activities with those of similar compounds:

Compound Name Activity Type IC50/Activity Level
Ethyl 2-(1,2,3,4-tetrahydroisoquinoline)Cholinesterase InhibitionIC50 = 15 µM
SaframycinAnticancerIC50 = 25 µM
QuinocarcinAntimicrobialZone of inhibition = 20 mm

Q & A

Q. What are the established synthetic routes for Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach starting with phenethylamine derivatives. Key steps include:

  • Condensation : Reacting β-phenylethylamine derivatives with carbonyl compounds (e.g., ethyl chloroacetate) to form intermediates.
  • Cyclization : Using dehydrating agents like phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) under reflux to form the tetrahydroisoquinoline core .
  • Purification : Recrystallization or column chromatography to achieve ≥95% purity .
    Optimization Tips : Adjusting reaction temperature (80–120°C) and stoichiometric ratios of POCl₃ can enhance cyclization efficiency. Solvent choice (e.g., toluene vs. DMF) also impacts yield .

Q. What analytical methods are recommended for characterizing this compound?

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl ester at C3, tetrahydroisoquinoline backbone) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₁₆ClNO₂, MW 257.73 g/mol) .
  • Purity Assessment :
    • HPLC : Reverse-phase chromatography with UV detection at 254 nm .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., as in related tetrahydroquinoline derivatives) .

Advanced Research Questions

Q. How do structural modifications of the tetrahydroisoquinoline core influence biological activity?

  • Substituent Effects :
    • Methoxy Groups : Addition at C6/C7 (e.g., 6,7-dimethoxy derivatives) enhances binding to adrenergic receptors due to increased lipophilicity .
    • Acetic Acid Moiety : The hydrochloride salt improves solubility, facilitating in vitro assays .
  • Activity Trends :
    • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -Cl) show improved MIC values against Staphylococcus aureus .
    • Neuropharmacology : N-methylation of the isoquinoline nitrogen reduces blood-brain barrier permeability, limiting CNS applications .

Q. How should researchers address contradictions in reported biological data for this compound?

  • Potential Causes :
    • Batch Variability : Impurities from incomplete cyclization (e.g., residual POCl₃) may skew assay results .
    • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO vs. saline) affect IC₅₀ values .
  • Resolution Strategies :
    • Standardized Protocols : Use USP-grade reagents and validate assays with positive controls (e.g., doxorubicin for cytotoxicity).
    • Meta-Analysis : Compare data across studies using PubChem or ECHA databases to identify outliers .

Q. What methodologies are used to study its interactions with biological targets?

  • In Vitro Techniques :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity to receptors (e.g., κ-opioid receptor) .
    • Fluorescence Polarization : Quantify DNA intercalation potential .
  • In Vivo Models :
    • Rodent Studies : Administer 10–50 mg/kg doses to assess pharmacokinetics (e.g., half-life, bioavailability) .

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